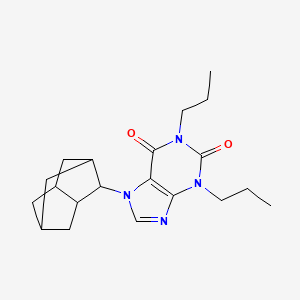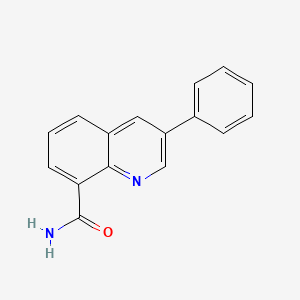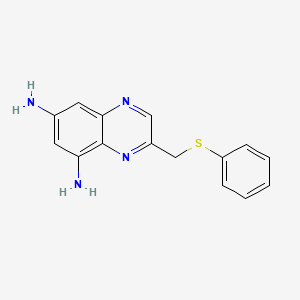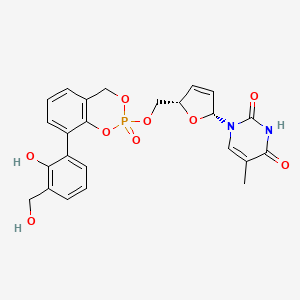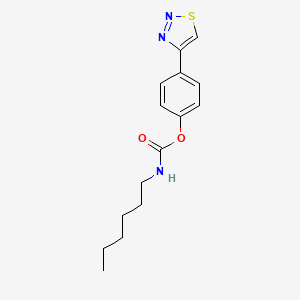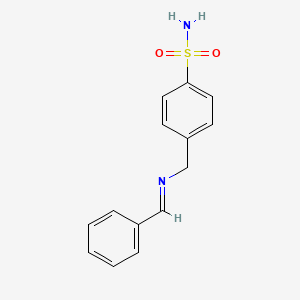
4-(1,1-Dimethyl-heptyl)-2''-methoxy-biphenyl-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-dimethyl-heptyl)-2’-methoxy-biphenyl-2-ol is a synthetic compound known for its significant biological activity. It is a derivative of resorcinol and has been studied for its potential therapeutic applications, particularly in the field of cannabinoid research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-dimethyl-heptyl)-2’-methoxy-biphenyl-2-ol typically involves the alkylation of resorcinol derivatives. One common method includes the reaction of 2,6-dimethoxyphenol with 1,1-dimethylheptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1-dimethyl-heptyl)-2’-methoxy-biphenyl-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding hydroquinones.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the aromatic ring
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like bromine or chlorine in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in modulating cannabinoid receptors.
Industry: Utilized in the development of new materials and chemical products .
Mechanism of Action
The compound exerts its effects primarily through interaction with cannabinoid receptors, particularly the CB2 receptor. It acts as an agonist, modulating the receptor’s activity and influencing various signaling pathways. This interaction leads to anti-inflammatory and neuroprotective effects, making it a potential candidate for treating conditions like neuroinflammation and pain .
Similar Compounds:
Δ9-Tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, known for its effects on the CB1 receptor.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
HU-210: A synthetic cannabinoid with high potency and affinity for cannabinoid receptors.
Uniqueness: 4-(1,1-dimethyl-heptyl)-2’-methoxy-biphenyl-2-ol is unique due to its selective activity on the CB2 receptor, which is associated with anti-inflammatory and neuroprotective effects without the psychoactive properties of THC. This makes it a promising candidate for therapeutic applications where modulation of the immune response is desired without central nervous system side effects .
properties
Molecular Formula |
C22H30O2 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-5-(2-methyloctan-2-yl)phenol |
InChI |
InChI=1S/C22H30O2/c1-5-6-7-10-15-22(2,3)17-13-14-18(20(23)16-17)19-11-8-9-12-21(19)24-4/h8-9,11-14,16,23H,5-7,10,15H2,1-4H3 |
InChI Key |
WXRCAYBWSXUGLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2=CC=CC=C2OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



